5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride functional group attached to a pentane chain, which is further connected to a 1,3-dioxo-2,3-dihydro-1H-isoindole moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of the isoindole derivative. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in such processes.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.
Reduction: The isoindole moiety can be reduced to form different derivatives.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.
Reduced Isoindole Derivatives: Formed through the reduction of the isoindole moiety.
Substitution Products: Various nucleophilic substitution products can be formed.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds, which are important in various biological processes.
Molecular Targets and Pathways:
Nucleophilic Sites: The sulfonyl chloride group targets nucleophilic sites on biomolecules.
Pathways: Involvement in pathways related to drug metabolism and synthesis of bioactive compounds.
Comparison with Similar Compounds
Phthalimides: Structurally similar compounds with phthalimide moieties.
Isoindolines: Compounds containing isoindoline structures.
Sulfonyl Chlorides: Other sulfonyl chloride derivatives with different substituents.
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c14-20(18,19)9-5-1-4-8-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYSCQYOHPWPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.